molecular formula C7H10ClNS B13594955 2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine

Cat. No.: B13594955
M. Wt: 175.68 g/mol
InChI Key: REEPSJVKORPMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine is an organic compound that features a thiophene ring substituted with a chlorine atom at the 4-position and an amine group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine typically involves multi-step chemical reactions. One common method includes the chlorination of thiophene to obtain 4-chlorothiophene, followed by a nucleophilic substitution reaction with an appropriate amine derivative to introduce the ethylamine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorothiophen-2-yl)-N-methylethan-1-amine is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-(4-chlorothiophen-2-yl)-N-methylethanamine

InChI

InChI=1S/C7H10ClNS/c1-9-3-2-7-4-6(8)5-10-7/h4-5,9H,2-3H2,1H3

InChI Key

REEPSJVKORPMJY-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=CS1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.